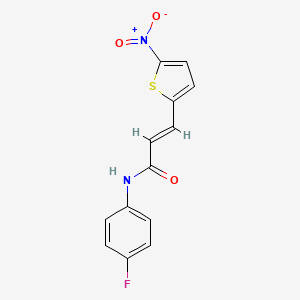

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene-based analogs, such as (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Molecular Structure Analysis

A detailed investigation of the molecular structure of a similar compound, N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, was conducted using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations . The compound crystallizes in the monoclinic space group P 21/ c with Z = 4 in the unit cell . The ring systems are perfectly planar, but the whole molecule is not planar .

Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Aplicaciones Científicas De Investigación

KCNQ2 Potassium Channel Opener Activity

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide and related compounds have been explored for their potential as KCNQ2 potassium channel openers. These channels play a crucial role in neuronal excitability, and substances that can modulate their activity are of significant interest in neuroscience and pharmacology. For instance, (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides have been synthesized and evaluated for their ability to open KCNQ2 potassium channels, demonstrating potential therapeutic applications in neurological disorders (L'Heureux et al., 2005).

Enzymic Cis-Trans Isomerization

Research has shown that compounds like this compound undergo enzymic cis-trans isomerization. This process has been observed in studies involving nitrothiophene and nitrobenzene derivatives, where enzymes such as milk xanthine oxidase or rat liver microsomes catalyze the isomerization, highlighting the compound's reactivity and potential in biochemical studies (Tatsumi et al., 1980).

Corrosion Inhibition

Acrylamide derivatives, including those similar to this compound, have been explored for their corrosion inhibition properties. Studies have shown that certain acrylamide derivatives are effective corrosion inhibitors, particularly for metals like copper in acidic environments. These findings have implications for industrial applications where corrosion is a significant concern (Abu-Rayyan et al., 2022).

Anticancer Activity

Some acrylamide derivatives exhibit promising anticancer properties. For example, research on 2-anilinopyridine-3-acrylamides has shown these compounds to be effective tubulin polymerization inhibitors, with specific derivatives demonstrating cytotoxic activity against various human cancer cell lines. Such findings underscore the potential of acrylamide derivatives in cancer research and therapy (Kamal et al., 2014).

Propiedades

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFHMMGCNXEXNQ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)

![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)

![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)

![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)